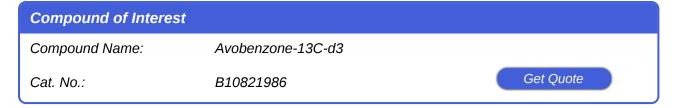


Isotopic Purity of Avobenzone-13C-d3 Standard: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the **Avobenzone-13C-d3** internal standard. This standard is crucial for the accurate quantification of avobenzone in various matrices using mass spectrometry-based methods. Understanding its isotopic composition is paramount for ensuring data integrity in research, clinical, and quality control settings.

Overview of Avobenzone-13C-d3

Avobenzone-13C-d3 is a stable isotope-labeled version of Avobenzone, a common UVA filter found in sunscreen products. It is designed for use as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The labeling with one Carbon-13 (13 C) atom and three Deuterium (d₃) atoms provides a distinct mass shift from the unlabeled Avobenzone, enabling precise measurement.

The formal name for **Avobenzone-13C-d3** is 1-[4-(1,1-dimethylethyl)phenyl]-3-[4-(methoxy-¹³C-d₃)phenyl]-1,3-propanedione.[1] Its molecular formula is C₁₉[¹³C]H₁₉D₃O₃, with a molecular weight of approximately 314.4 g/mol .[1][3]

Quantitative Isotopic Purity Data



The isotopic purity of a stable isotope-labeled standard is a critical parameter that defines its quality. It is typically determined by assessing the percentage of the desired labeled species and the distribution of other isotopic variants.

Based on commercially available information, the isotopic purity of **Avobenzone-13C-d3** is specified as follows:

Parameter	Specification	Source
Deuterated Forms	≥99% (d1-d3)	Cayman Chemical
Chemical Purity (NMR)	≥98%	MedchemExpress (for unlabeled Avobenzone)

Note: The specification " \geq 99% deuterated forms (d₁-d₃)" indicates that the sum of all deuterated species (d₁, d₂, and d₃) is at least 99%. A more detailed isotopic distribution is often provided in a batch-specific Certificate of Analysis, which may not be publicly available. For highly accurate quantitative studies, it is recommended to obtain the batch-specific data from the supplier.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for standards like **Avobenzone-13C-d3** typically involves a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic enrichment of a labeled compound.

Methodology:

 Sample Preparation: A solution of the Avobenzone-13C-d3 standard is prepared in a suitable solvent (e.g., acetonitrile, methanol).



- Chromatographic Separation (Optional but Recommended): The sample is introduced into an LC or GC system to separate the analyte of interest from any potential impurities.
- Mass Spectrometric Analysis:
 - Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis of Avobenzone.
 - Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed to resolve the isotopic peaks.
 - Data Acquisition: Full scan mass spectra are acquired over the relevant m/z range.
- Data Analysis:
 - The mass spectrum will show a cluster of peaks corresponding to the different isotopic species of Avobenzone-13C-d3 (M, M+1, M+2, M+3, etc.).
 - The relative intensity of each isotopic peak is measured.
 - The isotopic distribution of the unlabeled Avobenzone is also measured to correct for the natural abundance of ¹³C and ²H.
 - The percentage of each labeled species (d₀, d₁, d₂, d₃, and ¹³C) is calculated from the corrected intensities of the isotopic peaks.

NMR Spectroscopy for Structural Integrity and Label Position

NMR spectroscopy is used to confirm the chemical structure of the molecule and to verify the position of the isotopic labels.

Methodology:

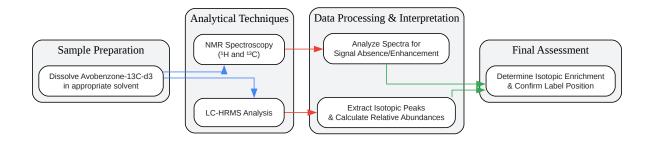
- Sample Preparation: A solution of the **Avobenzone-13C-d3** standard is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Analysis:



- The absence of a proton signal at the expected chemical shift for the methoxy group protons confirms the deuteration at this position.
- The integration of the remaining proton signals should be consistent with the structure of Avobenzone.
- 13C NMR Analysis:
 - The presence of an enhanced signal in the ¹³C spectrum at the chemical shift corresponding to the methoxy carbon confirms the ¹³C labeling at this position.
 - The coupling patterns in the ¹³C spectrum can also provide information about the adjacent deuterium atoms.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

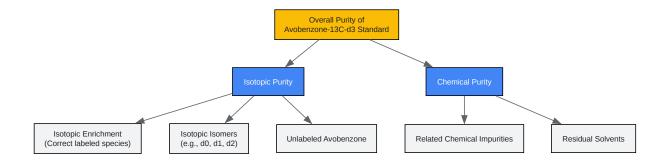


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Caption: Workflow for determining the isotopic purity of **Avobenzone-13C-d3**.

Logical Relationship of Purity Components





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